4-(2-Amino-1,1-difluoroethoxy)benzoic acid;hydrochloride 4-(2-Amino-1,1-difluoroethoxy)benzoic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2470440-25-4
VCID: VC7723624
InChI: InChI=1S/C9H9F2NO3.ClH/c10-9(11,5-12)15-7-3-1-6(2-4-7)8(13)14;/h1-4H,5,12H2,(H,13,14);1H
SMILES: C1=CC(=CC=C1C(=O)O)OC(CN)(F)F.Cl
Molecular Formula: C9H10ClF2NO3
Molecular Weight: 253.63

4-(2-Amino-1,1-difluoroethoxy)benzoic acid;hydrochloride

CAS No.: 2470440-25-4

Cat. No.: VC7723624

Molecular Formula: C9H10ClF2NO3

Molecular Weight: 253.63

* For research use only. Not for human or veterinary use.

4-(2-Amino-1,1-difluoroethoxy)benzoic acid;hydrochloride - 2470440-25-4

Specification

CAS No. 2470440-25-4
Molecular Formula C9H10ClF2NO3
Molecular Weight 253.63
IUPAC Name 4-(2-amino-1,1-difluoroethoxy)benzoic acid;hydrochloride
Standard InChI InChI=1S/C9H9F2NO3.ClH/c10-9(11,5-12)15-7-3-1-6(2-4-7)8(13)14;/h1-4H,5,12H2,(H,13,14);1H
Standard InChI Key AGBIGAJMSRFQIS-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)O)OC(CN)(F)F.Cl

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride is C₁₀H₁₁ClF₂NO₃, with a molecular weight of 253.6 g/mol . Key structural features include:

  • A benzoic acid core providing carboxylic acid functionality.

  • A 2-amino-1,1-difluoroethoxy group at the para position, contributing to steric and electronic effects.

  • A hydrochloride counterion enhancing stability and solubility.

Table 1: Structural and Physicochemical Properties

PropertyValue/DescriptionSource
Melting Point215–220°C (decomposes)
SolubilitySoluble in DMSO, methanol; sparingly in water
pKa (carboxylic acid)~4.2 (estimated)
LogP (octanol-water)1.8 ± 0.3

The difluoroethoxy group increases lipophilicity compared to non-fluorinated analogs, facilitating membrane permeability in biological systems. The hydrochloride salt further improves crystallinity and shelf-life .

Synthesis and Manufacturing

Industrial synthesis involves a four-step process:

Table 2: Synthesis Pathway

StepReaction TypeConditionsYield
1Esterification of benzoic acidMethanol, H₂SO₄, reflux, 6h85–90%
2Nucleophilic substitution1,1-Difluoro-2-aminoethanol, K₂CO₃70–75%
3Hydrolysis of esterNaOH (aq), 60°C, 4h95–98%
4Salt formationHCl (g), ethanol, 0°CQuant.

Key Challenges:

  • Step 2 requires anhydrous conditions to prevent hydrolysis of the difluoroethoxy group.

  • Purification via recrystallization (ethanol/water) is critical to achieve >95% purity .

CompoundTargetIC₅₀ (nM)
4-(2-Aminoethoxy)benzoic acidβ₂-Adrenergic receptor120 ± 15
4-(2-Amino-1,1-difluoroethoxy)β₂-Adrenergic receptor45 ± 8
4-(2-Aminoethyl)benzoic acid Non-selective>500

Fluorination at the ethoxy group improves receptor binding affinity by 2.7-fold compared to non-fluorinated analogs .

Industrial Applications

Pharmaceutical Intermediate

  • Used in synthesizing fluorinated β-agonists for asthma treatment .

  • Serves as a building block for kinase inhibitors in oncology research .

Material Science

  • Modifies polymer side-chains to enhance thermal stability (e.g., fluorinated polyamides) .

HazardCodePrecautionary Measures
Skin irritationH315Wear nitrile gloves
Eye damageH319Use safety goggles
Respiratory irritationH335Use fume hood

Suppliers recommend storage at 2–8°C under inert gas (N₂) to prevent degradation .

Comparison with Structural Analogues

Table 5: Key Differences from Related Compounds

CompoundFluorinationSolubility (mg/mL)Bioavailability
4-(2-Aminoethoxy)benzoic acid None12.5Low
4-(2-Amino-1,1-difluoroethoxy)Two F atoms8.2Moderate
4-(2-Aminoethyl)benzoic acid None20.1High

Fluorination reduces aqueous solubility but enhances membrane permeability, balancing pharmacokinetic properties .

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